N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
説明
N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic small molecule characterized by an ethanediamide backbone linked to a piperidine ring. The piperidine moiety is substituted with a tert-butylcarbamoyl group at the 1-position and a methylene bridge connecting to the ethanediamide nitrogen. The second amide nitrogen is attached to a 2,2,2-trifluoroethyl group.
特性
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F3N4O3/c1-14(2,3)21-13(25)22-6-4-10(5-7-22)8-19-11(23)12(24)20-9-15(16,17)18/h10H,4-9H2,1-3H3,(H,19,23)(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUTYXUKTRPRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the tert-Butylcarbamoyl Group: This step involves the reaction of the piperidine derivative with tert-butyl isocyanate in the presence of a base such as triethylamine.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide.
Final Coupling: The final step involves coupling the intermediate with ethanediamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl iodide in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the trifluoroethyl group.
科学的研究の応用
N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues with Ethanediamide Backbones
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide (CAS 2319719-11-2)
- Structure : Shares the ethanediamide core and trifluoroethyl-piperidine motif but incorporates a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group instead of tert-butylcarbamoyl.
- Properties : Molecular weight 440.46 g/mol, with increased lipophilicity due to the phenylpyrrolidone substituent .
- Synthetic Route : Likely employs reductive amination and amide coupling, similar to methods in and , which report yields of 70–78% for analogous piperidine derivatives .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
- Structure : Differs in aromatic substitution (2-chlorobenzyl and 4-fluorophenylcarbamoyl groups) but retains the piperidinylmethyl-ethanediamide scaffold.
- Properties : The chloro and fluoro substituents may enhance electrophilic interactions in target binding compared to the tert-butyl group in the target compound .
Piperidine-Based Bioactive Compounds
CPI-1205 (EZH2 Inhibitor)
- Structure : Features a trifluoroethyl-piperidine group linked to an indole-carboxamide.
- Key Difference : The indole core and methyl ester substituent in CPI-1205 contrast with the ethanediamide backbone of the target compound. The trifluoroethyl group in both compounds likely improves membrane permeability and resistance to oxidative metabolism .
Carfentanil (Opioid Analogue)
- Structure : Contains a piperidine ring with N-phenylpropionamido and methyl carboxylate groups.
- Comparison : While both compounds utilize piperidine and amide motifs, Carfentanil’s phenylpropionamido group and ester functionality are distinct. The target compound’s trifluoroethyl group may reduce off-target interactions compared to Carfentanil’s phenethyl moiety .
Functional Group Impact
- tert-Butylcarbamoyl vs.
- Trifluoroethyl vs. Hydroxyethyl :
Research Findings and Implications
- Metabolic Stability : The trifluoroethyl group in the target compound is a critical design element, as fluorinated analogues in and demonstrate prolonged half-lives in vitro .
- Synthetic Feasibility : Yields for analogous compounds (64–78%) indicate that the target compound’s synthesis is achievable using established reductive amination and amide coupling protocols .
生物活性
N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure features a piperidine ring, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
- Molecular Formula : C₁₉H₂₈F₃N₃O₂
- Molecular Weight : 397.5 g/mol
The biological activity of N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways that regulate physiological responses.
In Vitro Studies
Research has indicated that N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide exhibits significant biological activity in vitro. For instance:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The inhibition of bacterial growth was observed at concentrations ranging from 10 to 50 µg/mL.
Case Studies and Research Findings
A review of literature reveals several studies that provide insights into the biological activity of related compounds and their mechanisms:
Q & A
Basic: What are the key synthetic routes for N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Activation of the piperidin-4-ylmethyl amine with tert-butylcarbamoyl chloride under anhydrous conditions (e.g., dichloromethane) using triethylamine as a base to neutralize HCl byproducts .
- Step 2: Reaction of the intermediate with trifluoroethylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to form the ethanediamide backbone .
- Purification: Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC and confirm purity via HPLC .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent integration (e.g., trifluoroethyl CH2CF3 at δ ~3.8 ppm, tert-butyl carbamoyl protons at δ ~1.4 ppm) .
- LC-MS (ESI): Confirm molecular weight (e.g., [M+H]+ calculated for C19H28F3N4O3: 441.2; observed: 441.3) and detect impurities .
- FT-IR: Identify amide C=O stretches (~1650–1680 cm⁻¹) and carbamoyl N-H (~3300 cm⁻¹) .
Basic: What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?
Methodological Answer:
- Solubility: Moderately soluble in DMSO (>10 mM), sparingly in water (<0.1 mM). Use DMSO for stock solutions (store at -20°C).
- Stability: Degrades in acidic/basic conditions (pH <4 or >10). Use neutral buffers (e.g., PBS) for in vitro assays. Monitor stability via UV-Vis (λmax ~260 nm) .
- LogP: Predicted ~2.1 (Schrödinger QikProp), suggesting moderate membrane permeability .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism)?
Methodological Answer:
- Target Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activity) .
- Structural Analog Comparison: Test derivatives (e.g., replacing trifluoroethyl with methyl or phenyl groups) to isolate pharmacophore contributions .
- Crystallography: Co-crystallize with suspected targets (e.g., kinases or GPCRs) to identify binding motifs .
Advanced: What experimental strategies are recommended for elucidating its mechanism of action in neuroprotection or oncology?
Methodological Answer:
- Pathway Analysis: RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK in cancer cells) .
- CRISPR Knockout: Validate target engagement by deleting putative receptors (e.g., sigma-1 receptor) and assessing loss of activity .
- In Vivo Models: Use xenograft mice (oncological studies) or MPTP-induced neurodegeneration models (neuroprotection) with pharmacokinetic profiling (plasma half-life, brain penetration) .
Advanced: How can computational modeling guide the optimization of its pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to predict CYP450 metabolism (e.g., CYP3A4 liability) and adjust substituents (e.g., replace tert-butyl with cyclopropyl) to reduce clearance .
- Molecular Dynamics (MD): Simulate binding to serum albumin to assess plasma protein binding (~90% predicted) and modify substituents (e.g., add PEG chains) to improve free fraction .
- Docking Studies: Identify hydrophobic pockets in targets (e.g., BACE1 for neurodegeneration) to enhance binding affinity via fluorinated groups .
Advanced: What strategies improve synthetic yield and scalability for in vivo studies?
Methodological Answer:
- Catalyst Optimization: Replace triethylamine with DMAP for faster amide coupling (reduces reaction time from 24h to 6h) .
- Flow Chemistry: Scale up using continuous flow reactors with in-line IR monitoring to maintain anhydrous conditions and reduce side products .
- Green Chemistry: Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
